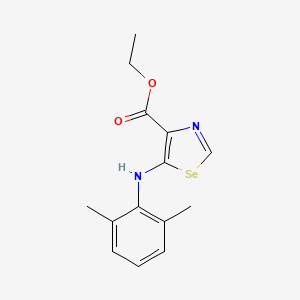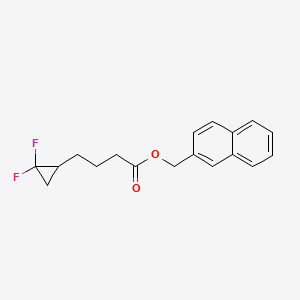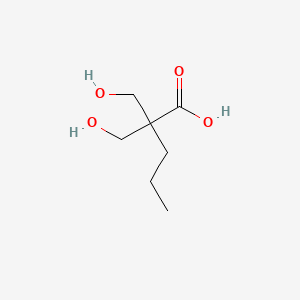![molecular formula C24H28O4S3 B12565386 5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 210473-92-0](/img/structure/B12565386.png)
5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine): is a complex organic compound that belongs to the family of thiophene derivatives. This compound is characterized by its unique structure, which includes a thienyl core substituted with octyl groups and two dihydrothieno[3,4-b][1,4]dioxine moieties. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, where a stannylated thiophene derivative reacts with a halogenated dihydrothieno[3,4-b][1,4]dioxine under palladium catalysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), amines, thiols, and solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, thiophene-amines, thiophene-thiols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of conjugated polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer studies.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as drug candidates for treating various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and sensors. Its ability to form stable films and coatings makes it valuable in electronic and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 5,5’-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in electronic applications. In biological systems, its derivatives can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
3,4-Ethylenedioxythiophene (EDOT): A widely used monomer in the synthesis of conductive polymers.
3,4-Ethylenedithiothiophene (EDTT): Similar to EDOT but with sulfur atoms, offering different electronic properties.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A conductive polymer with applications in electronics and optoelectronics.
Uniqueness: 5,5’-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) stands out due to its unique combination of octylthiene and dihydrothieno[3,4-b][1,4]dioxine moieties. This structure imparts specific electronic and physical properties, making it suitable for specialized applications in advanced materials and electronic devices.
Propriétés
Numéro CAS |
210473-92-0 |
|---|---|
Formule moléculaire |
C24H28O4S3 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
5-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-octylthiophen-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C24H28O4S3/c1-2-3-4-5-6-7-8-16-13-19(23-20-17(14-29-23)25-9-11-27-20)31-22(16)24-21-18(15-30-24)26-10-12-28-21/h13-15H,2-12H2,1H3 |
Clé InChI |
HZFRXNDATFXWQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC(=C1)C2=C3C(=CS2)OCCO3)C4=C5C(=CS4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
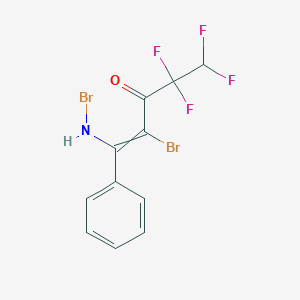
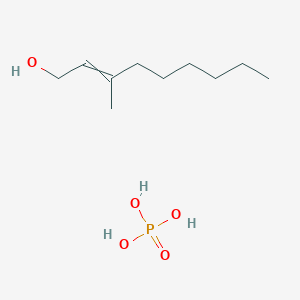
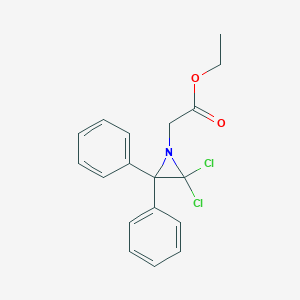
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)

![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)

